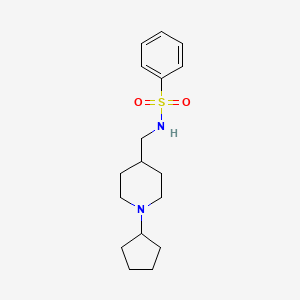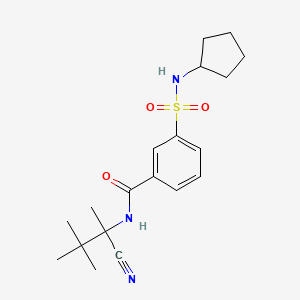
N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide moiety, which is a common component in many pharmaceutical drugs . The compound also contains a cyclopentylpiperidin-4-yl group, which is a type of cyclic amine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonamide derivatives are often synthesized through the reaction of aniline derivatives with sulfonyl chlorides . The cyclopentylpiperidin-4-yl group could potentially be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the planar structure of the benzenesulfonamide group, with the cyclopentylpiperidin-4-yl group adding a three-dimensional aspect .Chemical Reactions Analysis
Benzenesulfonamides are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions and reactions with electrophiles . The reactivity of this specific compound would likely be influenced by the cyclopentylpiperidin-4-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Benzenesulfonamides are generally solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis and COX-2 Inhibition : Research has identified sulfonamide-containing derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This includes the synthesis and evaluation of 1,5-diarylpyrazole derivatives, leading to the identification of compounds like celecoxib, a well-known COX-2 inhibitor (Penning et al., 1997).
Anticancer and Antioxidant Properties
Anticancer Activities : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized from celecoxib, showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, these compounds have demonstrated potential in cancer therapy without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrases
Antimetastatic Activity : Ureido-substituted benzenesulfonamides have shown excellent inhibition of carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth and metastasis. One compound significantly inhibited metastasis formation in a breast cancer model, highlighting its potential as a novel antimetastatic drug (Pacchiano et al., 2011).
Molecular Structure and QSAR Studies
Anticancer N-Acylbenzenesulfonamides : A series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides has been synthesized, with some displaying anticancer activity against various human cancer cell lines. QSAR studies have contributed to understanding the structure-activity relationships, aiding in the design of more effective anticancer agents (Żołnowska et al., 2015).
Conformational Studies
Rotational Spectroscopy : The conformations and structural influences of substituents on benzenesulfonamides have been investigated using rotational spectroscopy. This study provides insights into the pharmacophoric configurations of these molecules, which are crucial for their bioactivity (Vigorito et al., 2022).
Environmental Impact
Photochemical Decomposition : Research into the photochemical decomposition of sulfonamide compounds like sulfamethoxazole in acidic aqueous solutions has identified primary photoproducts and proposed pathways for their formation. This has implications for understanding the environmental fate of these compounds (Zhou & Moore, 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)18-14-15-10-12-19(13-11-15)16-6-4-5-7-16/h1-3,8-9,15-16,18H,4-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUDJJOFNQOVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)


![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2782994.png)
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)


![Ethyl 3-(4-methoxyphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783001.png)
![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)
